molecular formula C23H18N4O4 B15043042 5-(2-(4-methoxyphenyl)hydrazono)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione

5-(2-(4-methoxyphenyl)hydrazono)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15043042
M. Wt: 414.4 g/mol
InChI Key: FANQCUYMQOHMKN-UHFFFAOYSA-N
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Description

5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine functional group attached to a methoxyphenyl group, along with a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 4-methoxyphenylhydrazine with a suitable diazinane trione precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and methanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

6-hydroxy-5-[(4-methoxyphenyl)diazenyl]-1,3-diphenylpyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4/c1-31-19-14-12-16(13-15-19)24-25-20-21(28)26(17-8-4-2-5-9-17)23(30)27(22(20)29)18-10-6-3-7-11-18/h2-15,28H,1H3

InChI Key

FANQCUYMQOHMKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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